Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H18INO2 and a molecular weight of 359.20269 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an iodoethyl group attached to the third carbon of the pyrrolidine ring. The benzyl group is attached to the nitrogen atom of the pyrrolidine ring through a carboxylate linkage .
Preparation Methods
The synthesis of Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of pyrrolidine with benzyl chloroformate to form the benzyl carbamate derivative. This intermediate is then reacted with 2-iodoethanol under basic conditions to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity . The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its targets . The benzyl group may also contribute to the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake .
Comparison with Similar Compounds
Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in the functional groups attached to the ring.
Pyrrolizines: These compounds have an additional fused ring system, which can alter their pharmacological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H18INO2 |
---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI Key |
DTGMMFMNVZHZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CCI)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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